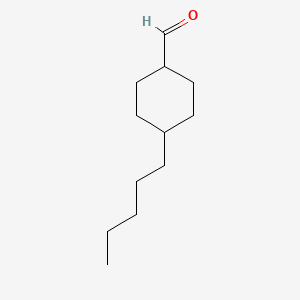
4-Pentylcyclohexanal
Descripción general
Descripción
4-Pentylcyclohexanal is an organic compound with the chemical formula C11H20O . It is a colorless to yellowish liquid with a floral odor and is used in various scientific experiments. This compound is part of the cyclohexanal family, characterized by a cyclohexane ring with an aldehyde functional group and a pentyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanal can be synthesized through several methods. One common approach involves the hydroformylation of 4-pentylcyclohexene. This reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 4-pentylcyclohexanol. This process uses oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to convert the alcohol group to an aldehyde .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentylcyclohexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-pentylcyclohexanoic acid using strong oxidizing agents.
Reduction: It can be reduced to 4-pentylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, hydroxylamine.
Major Products:
Oxidation: 4-Pentylcyclohexanoic acid.
Reduction: 4-Pentylcyclohexanol.
Substitution: Imines, oximes.
Aplicaciones Científicas De Investigación
4-Pentylcyclohexanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its floral odor
Mecanismo De Acción
The mechanism by which 4-Pentylcyclohexanal exerts its effects involves its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with amines, which can further participate in various biochemical pathways. The compound’s molecular targets include enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenase .
Comparación Con Compuestos Similares
4-Pentylcyclohexanol: The reduced form of 4-Pentylcyclohexanal.
4-Pentylcyclohexanoic acid: The oxidized form of this compound.
Cyclohexanecarbaldehyde: A similar compound with a shorter side chain.
Uniqueness: this compound is unique due to its specific structure, which combines a cyclohexane ring with a pentyl side chain and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
IUPAC Name |
4-pentylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSAGSUDNLFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280201, DTXSID001299006 | |
| Record name | trans-4-Pentylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959926-08-0, 73113-52-7 | |
| Record name | 4-Pentylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959926-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Pentylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxaldehyde, 4-pentyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)acetamide](/img/structure/B3152147.png)
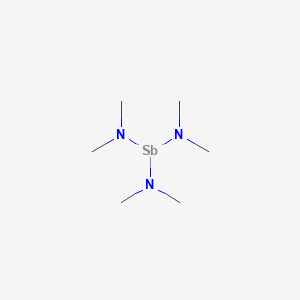




![4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B3152172.png)
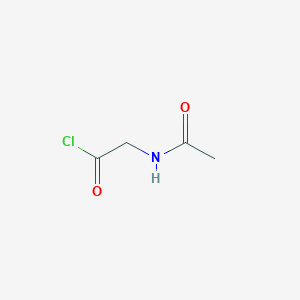
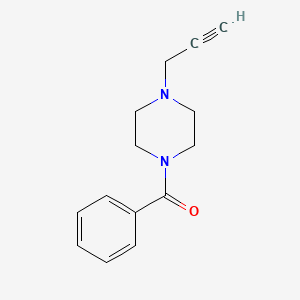
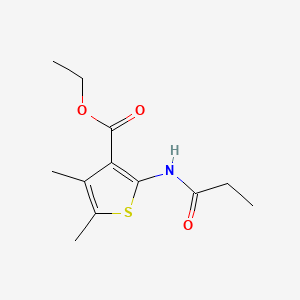

![7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B3152208.png)
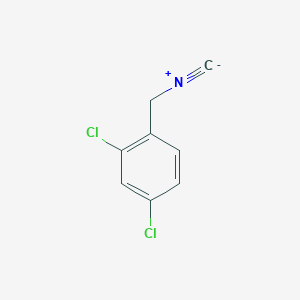
![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)
